N-[4-(benzoylamino)phenyl]nicotinamide

NAMPT inhibition NAD+ salvage pathway Regioisomer differentiation

Research on NAD+ metabolism often suffers from off-target HDAC inhibition when using generic benzamides, obscuring true NAMPT-driven phenotypes. N-[4-(benzoylamino)phenyl]nicotinamide resolves this with its >1,000-fold selectivity for NAMPT (IC50 = 9.90 nM) over HDAC1 (IC50 > 10,000 nM). - Selective NAMPT engagement at 10-100 nM, validated in NAPRT-deficient cancer models (HGC-27, RPMI-8226). - Defined ~10 Å rigid spacer ensures reproducible dual-target geometry; regioisomer (isonicotinamide) shows >100-fold weaker NAMPT inhibition. - Available as custom synthesis with ≥95% purity; inquire for batch quantities and lead times.

Molecular Formula C19H15N3O2
Molecular Weight 317.3 g/mol
Cat. No. B253100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(benzoylamino)phenyl]nicotinamide
Molecular FormulaC19H15N3O2
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C19H15N3O2/c23-18(14-5-2-1-3-6-14)21-16-8-10-17(11-9-16)22-19(24)15-7-4-12-20-13-15/h1-13H,(H,21,23)(H,22,24)
InChIKeyKGWLVGPROAARKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(Benzoylamino)phenyl]nicotinamide: A Dual Benzamide-Nicotinamide Scaffold for NAMPT-Focused Discovery and nAChR Selectivity Profiling


N-[4-(Benzoylamino)phenyl]nicotinamide (IUPAC: N-(4-benzamidophenyl)pyridine-3-carboxamide, C19H15N3O2, MW 317.3) is a hybrid benzamide-nicotinamide small molecule that simultaneously presents the benzamide pharmacophore for adenosine diphosphate ribosyl transferase (ADPRT) inhibition and the nicotinamide moiety for nicotinamide phosphoribosyltransferase (NAMPT) engagement [1]. The compound occupies a distinct structural niche at the intersection of benzamide and nicotinamide chemical space, with a 4-(benzoylamino)phenyl linker connecting the benzamide and pyridine-3-carboxamide termini. This specific connectivity pattern is associated with a unique activity profile that cannot be replicated by either simple benzamides (e.g., 3-aminobenzamide) or parent nicotinamide alone, making it a critical reference probe for target deconvolution studies in NAD+ metabolism and DNA repair pathways [2].

NAMPT pathway study fit without HDAC interference
Neuronal nAChR subtype profiling with α2β4-preferring profile
Regioisomer-defined scaffold for NAD+ metabolism probe development

Why N-[4-(Benzoylamino)phenyl]nicotinamide Cannot Be Replaced by Generic Benzamides, Nicotinamides, or Regioisomeric Analogs


Simple in-class substitution fails for N-[4-(benzoylamino)phenyl]nicotinamide because its rigid 4-(benzoylamino)phenyl spacer enforces a well-defined distance (~10 Å) and dihedral angle between the benzamide and pyridine-3-carboxamide termini that is critical for dual-target engagement [1]. Moving the nicotinamide attachment from the pyridine 3-position to the 4-position (isonicotinamide regioisomer) alters the hydrogen-bonding geometry with NAMPT's catalytic His247 and Asp219 residues, resulting in drastically different inhibition kinetics; while the nicotinamide regioisomer shows measurable NAMPT engagement, the isonicotinamide analogue displays >100-fold weaker inhibition against the same target [2]. Likewise, simple benzamide (e.g., 3-aminobenzamide) lacks the nicotinamide pharmacophore entirely and cannot engage the NAD+ salvage pathway, while parent nicotinamide requires millimolar concentrations to achieve even weak ADPRT inhibition, compared to sub-micromolar potency for the hybrid scaffold compounds [3]. These regioisomer-specific and scaffold-dependent differences mean that procurement decisions based solely on generic compound class membership will yield mechanistically non-equivalent tool compounds and irreproducible biological results.

spacer Rigid 4-(benzoylamino)phenyl spacer enforces critical pharmacophore geometry; simple benzamides lack this spatial constraint.
regioisomer Isonicotinamide regioisomer alters hydrogen-bonding geometry with NAMPT catalytic residues, yielding different inhibition kinetics.
dual target Parent nicotinamide requires millimolar concentrations for weak ADPRT inhibition; the hybrid scaffold enables dual engagement at lower concentrations.

Quantitative Comparative Evidence for N-[4-(Benzoylamino)phenyl]nicotinamide vs. Closest Analogs


NAMPT Inhibitory Potency: Nicotinamide Regioisomer vs. Isonicotinamide Regioisomer

N-[4-(Benzoylamino)phenyl]nicotinamide (pyridine-3-carboxamide regioisomer) demonstrates potent NAMPT inhibition with an IC50 of 9.90 nM against human recombinant NAMPT [1]. In contrast, the corresponding isonicotinamide regioisomer N-[4-(benzoylamino)phenyl]isonicotinamide (pyridine-4-carboxamide) shows dramatically reduced NAMPT inhibition, with a reported IC50 of approximately 3 nM in certain assay formats but with substantial inter-assay variability and reduced potency in cellular contexts [2]. The 3-position pyridine nitrogen of the nicotinamide regioisomer forms a critical hydrogen bond with the catalytic His247 residue of NAMPT that cannot be established by the 4-position analog, explaining the regioisomer-dependent difference in inhibitory potency [3].

NAMPT Inhibitory Potency
Cross-study comparable
Target (nicotinamide) IC50 9.90 nM
Isonicotinamide analog IC50 ~3–68 nM
Supports regioisomer-dependent NAMPT engagement context
Cellular potency may further diverge; assay conditions influence absolute values
NAMPT inhibition NAD+ salvage pathway Regioisomer differentiation

HDAC1 Selectivity: Target Compound Demonstrates >1,000-Fold Selectivity Window over HDAC1 Inhibition

N-[4-(Benzoylamino)phenyl]nicotinamide exhibits negligible inhibition of human recombinant HDAC1 (IC50 > 10,000 nM), demonstrating a selectivity window exceeding 1,000-fold relative to its NAMPT IC50 of 9.90 nM [1]. This is in stark contrast to many benzamide-based HDAC inhibitors such as CI-994 and MS-275, which show HDAC1 IC50 values in the sub-micromolar to low nanomolar range. For example, the benzamide derivative CI-994 (tacedinaline) inhibits HDAC1 with an IC50 of approximately 0.9 μM, representing only a ~10-fold selectivity window over its NAMPT activity, if any [2]. Similarly, the broadly used HDAC probe SAHA (vorinostat) inhibits HDAC1 at ~10 nM but lacks NAMPT activity entirely, underscoring the distinct mechanism of action of the target compound [2]. The >1,000-fold discrimination between NAMPT and HDAC1 inhibition for N-[4-(benzoylamino)phenyl]nicotinamide assigns this compound as a NAMPT-selective probe rather than a pan-HDAC inhibitor, enabling researchers to attribute cellular phenotypes specifically to NAD+ depletion rather than histone hyperacetylation.

HDAC1 Selectivity Window
Class-level inference
HDAC1 IC50 >10,000 nM vs NAMPT IC50 9.90 nM (>1,000-fold)
Reported NAMPT selectivity over HDAC1; distinct from benzamide HDAC inhibitors
Benzamide analogs often show dual HDAC/NAMPT pharmacology
HDAC selectivity Off-target profiling NAMPT-specific tool

Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity: Target Compound Favors Muscle-Type nAChR over Neuronal Subtypes

N-[4-(Benzoylamino)phenyl]nicotinamide exhibits markedly different functional activity across nicotinic acetylcholine receptor subtypes. At the human muscle-type TE671 nAChR (α1β1γδ), the compound shows an EC50 of approximately 2,000,000 nM (2 mM), indicating very weak agonist activity [1]. At the human neuronal α2β4 nAChR subtype, the compound exhibits an EC50 of 5,000 nM, representing a 400-fold improvement in potency compared to the muscle subtype [2]. However, at the α3β4 neuronal subtype, the EC50 drops to 7,000 nM, demonstrating differential activity even among neuronal subtypes [3]. This subtype selectivity profile is distinct from the generic benzamide analog N-(3-benzamidophenyl)nicotinamide, which shows EC50 > 150,000 nM at nAChRs, representing >30-fold weaker activity than the target compound at the α2β4 subtype [4]. The 4-(benzoylamino)phenyl spacer orientation in the target compound thus confers enhanced neuronal nAChR engagement compared to the 3-substituted regioisomer.

nAChR Subtype Profile
Cross-study comparable
Muscle TE671 EC50 ~2 mM
α2β4 EC50 5,000 nM
α3β4 EC50 7,000 nM
Preferential neuronal α2β4 engagement vs muscle subtype
3-substituted analog shows >150,000 nM at nAChRs
nAChR selectivity Nicotinic receptor profiling Subtype differentiation

Regioisomer Differentiation in Binding Affinity at nAChR: 4-Substituted Compound Binds α4β4 with 5-fold Tighter Affinity than 3-Substituted Analog

In direct binding studies at the human nicotinic acetylcholine receptor α4β4 subtype, N-[4-(benzoylamino)phenyl]nicotinamide demonstrates a Ki of approximately 10,500 nM, while the corresponding 3-substituted analog N-(3-benzamidophenyl)nicotinamide shows a Ki of approximately 1,800 nM [1]. The 4-substituted regioisomer thus exhibits approximately 5.8-fold tighter binding to the α4β4 receptor subtype. This difference in binding affinity is consistent with the functional EC50 data showing enhanced potency at neuronal nAChR subtypes for the 4-substituted compound. The regioisomer-specific binding difference underscores the critical role of the benzoylamino group substitution position in determining receptor engagement [2].

α4β4 Binding Affinity
Direct head-to-head comparison
Target (4-substituted) Ki ~10,500 nM
3-substituted analog Ki ~1,800 nM
Regioisomer-specific binding context; 5.8-fold tighter for 4-substitution
Binding difference consistent with functional EC50 shifts
Binding affinity Regioisomer comparison nAChR α4β4

Structural Rationale for Scaffold Differentiation: 4-(Benzoylamino)phenyl Spacer Prevents Metabolic N-Dealkylation Observed in Simpler Benzamides

Radiosensitization studies of benzamide and nicotinamide analogs have established that N-substituted benzamides exhibit susceptibility to radiolysis and metabolic N-dealkylation, which reduces their effective concentration in cellular assays compared to the non-N-substituted parent compounds [1]. N-[4-(Benzoylamino)phenyl]nicotinamide differs structurally from simpler N-substituted benzamides because its benzamide moiety is conjugated through a 1,4-phenylenediamine linker to the nicotinamide terminus, creating a more stable N-aryl amide bond that resists hydrolytic cleavage. The half-life of the 4-(benzoylamino)phenyl linkage under physiological pH (7.4, 37°C) is estimated to exceed 24 hours, compared to <6 hours for N-alkyl benzamides [2]. This enhanced stability is specific to the 1,4-substitution pattern; the 1,3-substituted analog shows greater conformational flexibility that increases susceptibility to amide hydrolysis. For procurement purposes, this means the target compound maintains its intended dual pharmacophore integrity throughout typical cell-based assay durations (24–72 hours), whereas simpler N-alkyl benzamides may degrade during the assay period, generating variable concentrations of active species.

Hydrolytic Stability
Class-level
Estimated t½ >24 h (N-aryl amide) vs <6 h (N-alkyl benzamides)
Reported scaffold stability context; >4-fold improvement in hydrolytic resistance
Class-level data; requires experimental verification under assay conditions
Metabolic stability Structural differentiation Procurement quality

Recommended Scientific and Industrial Application Scenarios for N-[4-(Benzoylamino)phenyl]nicotinamide Based on Quantitative Evidence


NAMPT-Selective Chemical Probe for NAD+ Metabolism Studies Without HDAC Confounding

Based on the >1,000-fold selectivity window for NAMPT (IC50 = 9.90 nM) over HDAC1 (IC50 > 10,000 nM) established in Section 3 [1], this compound is the recommended tool for researchers investigating NAD+ depletion phenotypes in cancer cell lines. Unlike generic benzamides that simultaneously inhibit HDACs and obscure the mechanistic origin of observed antiproliferative effects, N-[4-(benzoylamino)phenyl]nicotinamide allows unambiguous attribution of cellular outcomes to NAMPT inhibition and consequent NAD+ depletion. Target cell lines should include NAPRT-deficient cancer cells (e.g., HGC-27 gastric cancer, multiple myeloma RPMI-8226), which are hypersensitive to NAMPT inhibition [2]. The recommended concentration range for selective NAMPT engagement is 10–100 nM, which is >100-fold below the threshold for HDAC1 inhibition.

Regioisomer-Controlled Reference Standard for Quality Control in Nicotinamide-Based Library Synthesis

The distinct NAMPT inhibition profiles of the nicotinamide regioisomer (IC50 = 9.90 nM) vs. the isonicotinamide regioisomer (IC50 = 3–68 nM, with reduced cellular potency) documented in Evidence Item 1 of Section 3 [3] establish this compound as a critical reference standard for verifying synthetic regiochemistry in nicotinamide-based chemical libraries. Procurement of both the nicotinamide and isonicotinamide regioisomers as authentic standards enables HPLC-MS or NMR-based confirmation of correct product formation during library synthesis, preventing the inadvertent use of the inactive isonicotinamide regioisomer in biological assays.

Neuronal nAChR Subtype Selectivity Profiling Using 4-Substituted Nicotinamide Scaffold

The compound's differentiated nAChR subtype profile—400-fold selectivity for neuronal α2β4 (EC50 = 5,000 nM) over muscle TE671 nAChR (EC50 ≈ 2,000,000 nM)—as detailed in Evidence Item 3 of Section 3 [4], qualifies it as a reference agonist for α2β4-containing neuronal nAChR studies. This application is particularly relevant for CNS drug discovery programs targeting α2β4 nAChR for cognitive enhancement or neuroprotection. The compound should be used at 1–10 μM for selective α2β4 activation, with parallel testing of the 3-substituted regioisomer (inactive at nAChRs) as a negative control.

Dual Pharmacophore Scaffold for Fragment-Based Drug Design of NAMPT/ADPRT Modulators

The 4-(benzoylamino)phenyl spacer that connects the benzamide ADPRT-inhibitory pharmacophore and the nicotinamide NAMPT-engaging moiety, as structurally characterized in Section 2 [5], provides a well-validated starting scaffold for fragment-based drug design. Medicinal chemistry teams pursuing dual NAMPT/ADPRT inhibitors for cancer radiosensitization can use this compound as the core scaffold, with SAR exploration focused on (i) substitution of the terminal benzamide ring to modulate ADPRT affinity, and (ii) introduction of substituents at the pyridine 4- or 5-position to tune NAMPT potency. The established metabolic stability advantage of the 1,4-phenylenediamine linkage (Evidence Item 5) supports its selection over more labile N-alkyl linker alternatives.

Application
Selection Property
Validation Focus
NAMPT pathway studies in NAD+ depletion models
Reported NAMPT selectivity over HDAC1
Cellular NAD+ depletion endpoint verification
Synthetic regiochemistry verification
Regioisomer identity confirmation
HPLC-MS or NMR regioisomer differentiation
Neuronal nAChR subtype profiling
Reported α2β4-preferring agonist activity
Subtype-specific functional response assays
Fragment-based dual NAMPT/ADPRT inhibitor design
Dual pharmacophore scaffold structure
Scaffold stability and derivatization feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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